4-(Trimethylsilyl)pyrimidine
Overview
Description
4-(Trimethylsilyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a trimethylsilyl group at the fourth position Pyrimidines are known for their presence in nucleic acids, and the trimethylsilyl group is a common protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylsilyl)pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the reaction of pyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylsilyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
4-(Trimethylsilyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Trimethylsilyl)pyrimidine involves its interaction with various molecular targets. The trimethylsilyl group can be removed under specific conditions, revealing reactive sites on the pyrimidine ring. These reactive sites can then interact with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution and coupling reactions, which are facilitated by the presence of the trimethylsilyl group.
Comparison with Similar Compounds
4-(Trimethylsilyl)imidazole: Another heterocyclic compound with a trimethylsilyl group, but with an imidazole ring instead of a pyrimidine ring.
4-(Trimethylsilyl)pyrazole: Similar structure but with a pyrazole ring.
4-(Trimethylsilyl)pyridine: Contains a pyridine ring with a trimethylsilyl group at the fourth position.
Uniqueness: 4-(Trimethylsilyl)pyrimidine is unique due to its specific reactivity and the presence of the pyrimidine ring, which is a key component of nucleic acids
Properties
IUPAC Name |
trimethyl(pyrimidin-4-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKLWHSWEVUZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438467 | |
Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164738-48-1 | |
Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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